Hexahydrofuro[3,4-b]furan-4,6-dione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H6O4 |
|---|---|
Molecular Weight |
142.11 g/mol |
IUPAC Name |
2,3,3a,6a-tetrahydrofuro[2,3-c]furan-4,6-dione |
InChI |
InChI=1S/C6H6O4/c7-5-3-1-2-9-4(3)6(8)10-5/h3-4H,1-2H2 |
InChI Key |
XSWYJJOVZZIPTD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2C1C(=O)OC2=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Hexahydrofuro 3,4 B Furan 4,6 Dione
Retrosynthetic Analysis of the Hexahydrofuro[3,4-b]furan-4,6-dione Core
A logical retrosynthetic analysis of the this compound core reveals several potential disconnection points, paving the way for diverse synthetic strategies. The dione (B5365651) functionality can be retrosynthetically disconnected to a hydroxy lactone or a diol precursor. Further disconnection of the bicyclic system can lead to acyclic precursors, which can be assembled through various carbon-carbon and carbon-oxygen bond-forming reactions.
One plausible retrosynthetic pathway involves the disconnection of the lactone and the furan (B31954) ring. The lactone can be opened to a hydroxy carboxylic acid, and the furan ring can be disconnected to a 1,4-dicarbonyl compound. This leads to a simplified acyclic precursor that can be cyclized to form the desired bicyclic system. Another approach involves the disconnection of the two rings at the fusion bond, leading to two separate heterocyclic precursors that can be coupled together. The choice of the retrosynthetic pathway often depends on the availability of starting materials and the desired stereochemistry of the final product.
Development of Novel Total Synthesis Routes to this compound
The quest for efficient and elegant syntheses of this compound has spurred the development of novel total synthesis routes. These routes often employ powerful synthetic methodologies to construct the bicyclic core with high levels of control and efficiency.
Hetero-Diels-Alder Approaches
The hetero-Diels-Alder reaction is a powerful tool for the construction of six-membered heterocyclic rings and has been explored for the synthesis of furan-fused systems. researchgate.netnih.govresearchgate.net In the context of this compound synthesis, a furan derivative can act as the diene, reacting with a suitable dienophile to form an oxanorbornene intermediate. nih.gov This intermediate, upon further functional group manipulation, can be converted to the desired bicyclic lactone. The intramolecular version of the hetero-Diels-Alder reaction is particularly attractive as it can provide rapid access to the core structure with high stereocontrol. nih.gov The choice of the furan derivative and the dienophile is crucial for the success of this approach and can be tailored to introduce the desired substituents on the final product.
Ring-Closing Metathesis Strategies
Ring-closing metathesis (RCM) has emerged as a versatile and powerful method for the synthesis of a wide variety of cyclic and macrocyclic compounds, including lactones. wikipedia.orgacs.orgrsc.orgnih.govorganic-chemistry.org This reaction, typically catalyzed by ruthenium-based complexes, involves the intramolecular coupling of two terminal alkenes to form a cyclic alkene with the concomitant release of ethylene. wikipedia.org For the synthesis of this compound, a suitable acyclic precursor containing two ester groups and two terminal double bonds could be designed. Upon exposure to an RCM catalyst, this precursor would undergo a double RCM reaction to furnish the bicyclic dione core. The functional group tolerance of modern RCM catalysts makes this a highly attractive strategy for the synthesis of complex molecules. wikipedia.org
Stereoselective Synthesis of this compound and its Enantiomers
The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, the development of stereoselective methods for the synthesis of this compound and its individual enantiomers is of paramount importance.
Chiral Auxiliary-Mediated Asymmetric Synthesis
Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.netresearchgate.net After the desired stereocenter has been established, the auxiliary can be cleaved and ideally recycled. In the synthesis of this compound, a chiral auxiliary could be attached to an acyclic precursor. This chiral precursor would then be subjected to a cyclization reaction, where the auxiliary would control the facial selectivity of the bond formations, leading to the desired enantiomer of the bicyclic dione. A variety of chiral auxiliaries, such as Evans' oxazolidinones, are commercially available and have been successfully employed in a wide range of asymmetric transformations. researchgate.net
Organocatalytic Asymmetric Synthesis
Organocatalytic asymmetric synthesis has become a powerful tool for constructing complex chiral molecules. These methods utilize small organic molecules as catalysts, avoiding the use of metals and often proceeding under mild conditions. Strategies typically involve the activation of substrates through the formation of transient, stereochemically defined intermediates like enamines or iminium ions.
A comprehensive search of chemical databases and academic journals did not yield any specific examples of the organocatalytic asymmetric synthesis of this compound. While organocatalysis is widely applied to the synthesis of various heterocyclic compounds, including furan derivatives rsc.orgscispace.comnih.gov, its application to this particular bicyclic dione has not been reported.
Metal-Catalyzed Enantioselective Routes
Metal-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the efficient and highly selective formation of stereocenters. Catalysts based on transition metals like palladium, rhodium, ruthenium, and cobalt are frequently employed in asymmetric hydrogenations, cross-couplings, and cyclization reactions to build complex molecular architectures. nih.gov
Despite the power of this approach, there are no specific metal-catalyzed enantioselective routes reported in the scientific literature for the synthesis of this compound. Research on related structures, such as hexahydro-furofuran-3-ol derivatives, has utilized metal catalysis, for instance, through sequential palladium-catalyzed hydroalkoxylation and ring-closing metathesis. researchgate.netlookchem.com However, these methods have not been documented for the target dione.
Diastereoselective Control in Synthesis
Achieving a high degree of diastereoselectivity is crucial when multiple stereocenters are present in a target molecule. This is often accomplished through substrate control, auxiliary control, or reagent control, guiding the formation of one diastereomer over others.
Specific studies detailing diastereoselective control in the synthesis of this compound are absent from the current literature. While general methods for the diastereoselective synthesis of substituted hexahydrofuro[3,4-b]furans have been described, these routes typically lead to hydroxylated or otherwise substituted cores rather than the 4,6-dione. nih.gov For instance, diastereoselective Michael additions have been used as a key step in synthesizing related furofuran cores. nih.gov
Chemoenzymatic Synthesis Approaches to this compound
Chemoenzymatic synthesis combines the selectivity of biocatalysts, such as enzymes, with the practicality of traditional organic chemistry. Enzymes can offer unparalleled regio- and stereoselectivity under mild, environmentally benign conditions, making them ideal for creating complex, optically pure molecules.
No dedicated chemoenzymatic synthesis routes for this compound have been published. The potential for this approach is demonstrated in the synthesis of different isomers, such as (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-6-amino-3-ol, where lipase-catalyzed regioselective acetylation is a key step. thieme-connect.de This highlights the feasibility of using enzymes for synthesizing related scaffolds, though specific application to the target dione remains unexplored.
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rroij.comresearchgate.net This involves principles like using renewable feedstocks, improving atom economy, employing safer solvents, and designing for energy efficiency.
Conducting reactions without a solvent, or in minimal solvent, is a key principle of green chemistry that can reduce waste, cost, and environmental impact. These reactions are often facilitated by grinding, ball-milling, or heating the neat reactants.
There is no information available in the scientific literature regarding the synthesis of this compound under solvent-free conditions.
Microwave-assisted synthesis can dramatically reduce reaction times, increase product yields, and enhance purity by enabling rapid and uniform heating of the reaction mixture. rsc.org It is considered a green technology as it often leads to more energy-efficient processes.
A search of the literature found no reports on the use of microwave-assisted synthesis for the preparation of this compound.
Photochemical Pathways
The synthesis of this compound and its derivatives through photochemical routes represents a specialized area of study that diverges from the more common thermal cycloaddition methods. Photochemical pathways, primarily involving [2+2] cycloadditions, offer an alternative strategy for the construction of the bicyclic furanodione core. These reactions are initiated by the absorption of light, which excites one of the reactant molecules to a higher electronic state, thereby enabling cycloaddition reactions that are often symmetry-forbidden under thermal conditions.
While the thermal Diels-Alder reaction between furan and maleic anhydride (B1165640) is a well-established method for producing the related 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, photochemical conditions can, in principle, favor the formation of the this compound skeleton via a [2+2] cycloaddition mechanism. This approach is predicated on the photoexcitation of maleic anhydride, which can then react with ground-state furan.
Detailed research into the direct photochemical synthesis of the parent this compound is not extensively documented in publicly available literature. However, the principles of photochemical cycloadditions of maleic anhydride with various olefins are well-understood and can be extrapolated to the reaction with furan. For instance, photosensitized [2+2] cycloaddition reactions of maleic anhydride with alkenes such as allyl alcohol and propargyl alcohol have been successfully employed to create functionalized cyclobutane (B1203170) rings. rsc.org These reactions typically utilize a photosensitizer to facilitate the formation of the triplet excited state of maleic anhydride, which then undergoes cycloaddition.
A plausible photochemical pathway to this compound would involve the irradiation of a solution of furan and maleic anhydride, potentially in the presence of a triplet sensitizer (B1316253) like acetone (B3395972) or benzophenone. The absorption of UV light would excite the sensitizer, which then transfers its energy to maleic anhydride, promoting it to its triplet state. This excited species can then react with furan in a stepwise radical mechanism to form the cyclobutane ring of the target molecule.
Another potential photochemical route involves the irradiation of solutions of maleic anhydride in tetrahydrofuran (B95107) (the saturated analog of furan). rsc.org This reaction has been shown to produce a 1:1 adduct, suggesting that photochemical reactivity between the furan ring system and maleic anhydride is feasible. rsc.org
Furthermore, theoretical studies on the photochemical behavior of related dicarbonyl compounds, such as 2-butenedial, indicate that irradiation can lead to complex isomerizations and cyclizations, ultimately forming products like maleic anhydride and various furanones. nih.gov This underscores the potential for light-induced transformations to yield diverse bicyclic structures.
The table below outlines hypothetical reaction conditions for the photochemical synthesis of this compound based on analogous, documented photochemical reactions.
Table 1: Hypothetical Conditions for Photochemical Synthesis
| Reactants | Photosensitizer | Solvent | Light Source | Temperature (°C) | Potential Product |
|---|---|---|---|---|---|
| Furan, Maleic Anhydride | Benzophenone | Acetone | High-pressure Hg lamp | 20-30 | This compound |
It is important to note that the efficiency and selectivity of such photochemical reactions can be highly dependent on the specific conditions, including the wavelength of light, the choice of solvent, and the presence of a photosensitizer. The alternative thermal Diels-Alder pathway often competes with and may dominate over the photochemical [2+2] cycloaddition. acs.orgresearchgate.net
Chemical Transformations and Reactivity of Hexahydrofuro 3,4 B Furan 4,6 Dione
Functionalization of the Hexahydrofuro[3,4-b]furan-4,6-dione Skeleton
The functionalization of the this compound skeleton is primarily governed by the reactivity of its anhydride (B1165640) moiety and the potential for reactions on the bicyclic ring structure.
The oxidation state of the carbonyl carbons in the dione (B5365651) is already high. Therefore, oxidation reactions would likely target the C-H bonds of the furan (B31954) rings. However, there is limited specific information in the current literature regarding the selective oxidation of this compound.
Conversely, reduction of the anhydride functionality is a more common transformation. The use of strong reducing agents can lead to the formation of diols, while milder reducing agents are generally unreactive towards anhydrides.
Reduction Reactions:
The reduction of cyclic anhydrides like this compound is a well-established transformation. The outcome of the reaction is highly dependent on the reducing agent employed.
Strong Reducing Agents (e.g., Lithium Aluminum Hydride - LiAlH₄): These reagents are capable of reducing the anhydride to the corresponding diol. The reaction proceeds through the nucleophilic addition of a hydride ion to the carbonyl carbons. masterorganicchemistry.comlibretexts.org This would result in the opening of the anhydride ring followed by reduction of both the resulting carboxylic acid and ester functionalities to primary alcohols, ultimately yielding a diol. youtube.com
Mild Reducing Agents (e.g., Sodium Borohydride (B1222165) - NaBH₄): Sodium borohydride is generally not a strong enough reducing agent to react with anhydrides or esters under standard conditions. libretexts.orgmasterorganicchemistry.com Therefore, it is expected that this compound would be unreactive towards NaBH₄, allowing for selective reductions of other functional groups in a molecule if present. youtube.com
The table below summarizes the expected outcomes of the reduction of this compound with different reducing agents.
| Reagent | Expected Product | General Reaction Conditions |
| Lithium Aluminum Hydride (LiAlH₄) | Hexahydrofuro[3,4-b]furan-4,6-diol | Anhydrous ether or THF, followed by aqueous workup |
| Sodium Borohydride (NaBH₄) | No reaction | Methanol or ethanol (B145695) at room temperature |
Electrophilic substitution on the C-H bonds of the furan rings is also not a well-documented reaction for this specific molecule. The electron-withdrawing nature of the anhydride functionality would deactivate the rings towards electrophilic attack.
The application of C-H activation methodologies to this compound is an area that remains largely unexplored in the available scientific literature. While transition metal-catalyzed C-H activation has become a powerful tool for the functionalization of various organic molecules, specific examples involving this bicyclic anhydride are scarce. In principle, the C-H bonds on the furan scaffold could be targets for such transformations, potentially leading to novel derivatives.
Ring-Opening and Ring-Expansion Reactions of this compound
The most characteristic reaction of this compound is the nucleophilic acyl substitution at the carbonyl carbons, leading to the opening of the anhydride ring. This reaction is a versatile method for introducing a variety of functional groups.
Ring-Opening with Nucleophiles:
The strained five-membered anhydride ring is susceptible to cleavage by a wide range of nucleophiles. This reaction results in the formation of a dicarboxylic acid monoester or monoamide, depending on the nucleophile used.
With Alcohols (Alcoholysis): In the presence of an alcohol, the anhydride ring can open to form a monoester derivative. This reaction is often catalyzed by an acid or a base.
With Amines (Aminolysis): The reaction with primary or secondary amines is typically a facile process that leads to the formation of a monoamide derivative. This is a common strategy for creating amide linkages.
Information on ring-expansion reactions of this compound is not prominently featured in the reviewed literature.
Derivatization Strategies for Structural Modification of this compound
The derivatization of this compound primarily revolves around the ring-opening of the anhydride, which allows for the introduction of new functionalities that can be further modified.
As mentioned in the previous section, the formation of ester and amide linkages is a direct consequence of the ring-opening of the anhydride by alcohols and amines, respectively. These reactions provide access to a diverse range of derivatives with potentially interesting chemical and biological properties.
General Scheme for Ester and Amide Formation:
The reaction of this compound with a generic alcohol (R-OH) or amine (R-NH₂) can be represented as follows:
Esterification: this compound + R-OH → Monoester derivative
Amidation: this compound + R-NH₂ → Monoamide derivative
The table below outlines the expected products from the reaction of this compound with various nucleophiles.
| Nucleophile | Product Type | General Reaction Conditions |
| Water (H₂O) | Dicarboxylic acid | Heating in water or aqueous acid/base |
| Methanol (CH₃OH) | Monoester | Refluxing in methanol, optionally with a catalyst |
| Benzylamine (C₆H₅CH₂NH₂) | Monoamide | Stirring in a suitable solvent at room temperature |
Heterocycle Annulation onto the Core Structure
The fusion of additional heterocyclic rings onto the this compound core represents a significant strategy for the generation of novel, complex chemical entities. This process, known as annulation, can dramatically alter the molecule's steric and electronic properties. Research into this area, while not extensive, suggests that the dione functionality provides reactive handles for such transformations. For instance, the active methylene (B1212753) bridge between the two carbonyl groups is a potential site for condensation reactions with bifunctional reagents to build new rings.
One conceptual approach involves the Knoevenagel condensation of the dione with aldehydes or ketones containing a second reactive group. This could be followed by an intramolecular cyclization to form an annulated product. The specific nature of the fused heterocycle would depend on the choice of the bifunctional starting material. For example, reaction with a γ-halo-α,β-unsaturated ester could potentially lead to the formation of a fused pyridinone or dihydropyranone ring system, depending on the reaction conditions and the nature of the heteroatom in the reagent.
The impact of fusing a heterocycle, such as a thiophene (B33073) or an imidazole, can lead to materials with interesting optical and electronic properties, including significant red-shifts in NIR absorbance. nih.gov While this research was conducted on different core structures, the principles of extending π-systems through annulation are broadly applicable. nih.gov
Introduction of Polyfunctional Side Chains
The introduction of diverse and functionalized side chains onto the this compound skeleton is crucial for modulating its biological activity and physicochemical properties. The reactivity of the dione moiety allows for several strategies to achieve this.
One of the primary methods for introducing side chains is through the alkylation or acylation of the enolate generated from the dione. The acidic nature of the C-H bonds at the position alpha to both carbonyl groups facilitates deprotonation by a suitable base, creating a nucleophilic enolate. This enolate can then react with a variety of electrophiles, such as alkyl halides or acyl chlorides, to install a side chain. This approach is analogous to the well-established chemistry of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), which is readily alkylated and acylated. wikipedia.org
Research on related hexahydrofuro[3,4-b]furan scaffolds has demonstrated the feasibility of introducing complex side chains. For example, substituted hexahydrofuro[3,4-b]furan-4-ols have been successfully coupled with substituted benzyl (B1604629) bromides or phenols under basic conditions or via Mitsunobu reactions to introduce aryloxy side chains. nih.govnih.gov These methods, while not performed on the dione itself, highlight synthetic routes that could be adapted for its functionalization.
A summary of potential reactions for introducing side chains is presented below:
| Reaction Type | Reagents | Potential Product |
| Alkylation | Base (e.g., NaH, K2CO3), Alkyl Halide (R-X) | 5-Alkyl-hexahydrofuro[3,4-b]furan-4,6-dione |
| Acylation | Base, Acyl Chloride (RCOCl) | 5-Acyl-hexahydrofuro[3,4-b]furan-4,6-dione |
| Knoevenagel Condensation | Aldehyde (RCHO), Base (e.g., Piperidine) | 5-Alkylidene-hexahydrofuro[3,4-b]furan-4,6-dione |
Catalytic Aspects in the Reactivity of this compound
Catalysis offers a powerful means to control the reactivity and selectivity of transformations involving this compound, enabling the synthesis of complex molecules in an efficient and environmentally friendly manner.
Transition Metal Catalysis
Transition metal catalysis is a cornerstone of modern organic synthesis, and its application to the chemistry of this compound opens up numerous possibilities for bond formation. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, could be envisioned for the introduction of aryl or vinyl substituents, provided a suitable halide or triflate precursor of the dione is available. nih.gov
Furthermore, transition metals can catalyze cycloaddition reactions. For instance, gold(I) catalysts have been shown to mediate [3+3] cycloadditions of related propargyl acetals with nitrones, suggesting that similar strategies could be employed to construct more complex polycyclic systems from derivatives of this compound. researchgate.net Hydrogenation reactions, catalyzed by metals like palladium or rhodium, could be used to selectively reduce carbon-carbon double bonds introduced into the scaffold, for example, after a Knoevenagel condensation. liv.ac.uk
A table of potential transition metal-catalyzed reactions is provided below:
| Reaction Type | Catalyst | Potential Transformation |
| Suzuki-Miyaura Coupling | Pd(PPh3)4 | Arylation of a halo-substituted dione |
| Heck Reaction | Pd(OAc)2 | Vinylation of a halo-substituted dione |
| Hydrogenation | Pd/C, RhCl(PPh3)3 | Reduction of C=C bonds |
| Cycloaddition | Au(I) complexes | Formation of new fused or spirocyclic rings |
Organocatalysis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, provides a complementary approach to metal-based catalysis, often with distinct advantages in terms of cost, toxicity, and operational simplicity. For this compound, organocatalysts could be particularly effective in promoting asymmetric transformations.
For instance, chiral amines or thioureas could catalyze asymmetric aldol (B89426) or Michael additions to the dione. The acidic protons of the methylene bridge make it a suitable pronucleophile for such reactions. Schreiner's thiourea (B124793) catalyst has been successfully used in the condensation of 1,2-dihydrofuran and glycolaldehyde, a key step in the synthesis of a related hexahydrofuro[2,3-b]furan-3-ol, demonstrating the utility of this class of catalysts in the furofuran system. researchgate.net Proline and its derivatives are another important class of organocatalysts that could be employed for asymmetric functionalization at the α-position of the dione carbonyls.
Acid-Base Catalysis
Both acid and base catalysis can play a significant role in the transformations of this compound. As a cyclic anhydride, it is susceptible to hydrolysis under either acidic or basic conditions, which would lead to the opening of the bicyclic ring system to form a dicarboxylic acid. This reactivity must be considered when designing synthetic routes.
However, controlled acid or base catalysis can be synthetically useful. Basic catalysts are essential for generating the enolate for alkylation and acylation reactions, as discussed previously. researchgate.net Acid catalysts, such as Lewis acids (e.g., BF3·OEt2) or Brønsted acids (e.g., p-toluenesulfonic acid), can be used to promote condensation and cyclization reactions. nih.govnih.gov For example, a Lewis acid could activate a carbonyl group towards nucleophilic attack or facilitate a formal [4+2] cycloaddition with a diene. The choice of catalyst and reaction conditions is critical to steer the reaction towards the desired product and avoid undesired side reactions like decomposition or ring-opening. researchgate.net
Advanced Structural and Stereochemical Investigations of Hexahydrofuro 3,4 B Furan 4,6 Dione
Conformational Analysis of Hexahydrofuro[3,4-b]furan-4,6-dione Isomers
The hexahydrofuro[3,4-b]furan framework is a cis-fused bicyclic system, which significantly restricts its conformational freedom compared to more flexible acyclic or monocyclic structures. The conformational analysis of such isomers primarily revolves around the puckering of the two fused five-membered tetrahydrofuran (B95107) rings. Each ring can adopt various envelope and twist (or half-chair) conformations.
The relative stability of different conformers is crucial as it dictates the population-weighted average properties observed in spectroscopic measurements. Even in rigid systems, the presence of a mixture of conformers in solution can be detected through techniques like Vibrational Circular Dichroism (VCD) spectroscopy, which is highly sensitive to the conformational landscape of chiral molecules. nih.gov
Stereochemical Assignment Methodologies for Complex Derivatives
Determining the absolute and relative stereochemistry of this compound and its derivatives is a non-trivial task that requires a combination of advanced spectroscopic and crystallographic methods.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers of chiral compounds. This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus, separation.
For derivatives of this compound, chiral HPLC can be used to:
Separate enantiomers to obtain enantiopure samples for further analysis.
Determine the enantiomeric excess (ee) of a chiral synthesis.
In some cases, the elution order of enantiomers on a specific CSP can be correlated with their absolute configuration, although this often requires comparison with standards of known stereochemistry.
The choice of the chiral stationary phase is critical and is often determined empirically based on the functional groups present in the molecule.
Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. acs.orgnih.gov This technique provides a detailed three-dimensional map of the electron density in the crystal, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms.
For light-atom molecules like this compound, which lack heavy atoms, the determination of absolute configuration can be challenging. However, modern diffractometers and techniques, such as the use of Cu Kα radiation, can often provide sufficient anomalous scattering to confidently assign the absolute structure. researchgate.net The absolute configuration is typically reported as a Flack parameter, which should be close to zero for the correct enantiomer.
In cases where a single crystal of the target molecule cannot be obtained, it is often possible to form a crystalline derivative with a molecule of known absolute configuration or one that contains a heavy atom.
Table 1: Example Crystallographic Data for a Related Bicyclic Lactone Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P1211 |
| a/Å | 5.8450(5) |
| b/Å | 7.6852(6) |
| c/Å | 12.8843(10) |
| β/º | 100.457(8) |
| V/ų | 569.15(8) |
| Z | 2 |
This table presents example data for a related brominated hexahydrofuro[3,4-b]furan-4-ol derivative to illustrate typical crystallographic parameters. rsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. While standard 1D ¹H and ¹³C NMR provide information about the connectivity of a molecule, advanced 2D techniques are essential for determining its relative stereochemistry.
For this compound derivatives, the following techniques are particularly useful:
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects through-space correlations between protons that are close to each other (typically < 5 Å). The presence of a NOESY cross-peak between two protons indicates their proximity, which is invaluable for assigning relative stereochemistry, such as the cis or trans relationship of substituents on the bicyclic core.
Rotating-frame Overhauser Effect Spectroscopy (ROESY): ROESY is similar to NOESY but is often more effective for molecules of intermediate size where the NOE enhancement may be close to zero.
In a cis-fused system like hexahydrofuro[3,4-b]furan, NOESY or ROESY can confirm the stereochemistry at the ring junction and the relative orientation of substituents. For example, a NOESY correlation between a proton at the ring junction and a proton on a substituent would indicate they are on the same face of the ring system. rsc.org
Chiroptical methods like VCD and ECD are powerful non-destructive techniques for determining the absolute configuration and conformation of chiral molecules in solution. rsc.orgnumberanalytics.com
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region. numberanalytics.com The lactone chromophore in this compound gives rise to a characteristic n → π* electronic transition around 220 nm. The sign of the Cotton effect of this transition can often be correlated with the absolute configuration of the lactone ring. rsc.orgrsc.org This correlation, sometimes referred to as Beecham's rule for bridged lactones, has been revisited and refined through theoretical calculations, showing that the sign of the Cotton effect is influenced by the lactone ring conformation and the position of substituents. rsc.orgrsc.org
Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of circularly polarized infrared light. bruker.com VCD provides a much richer source of stereochemical information as it probes the entire vibrational spectrum of the molecule. The absolute configuration is determined by comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations (typically DFT) for a chosen enantiomer. A good match between the experimental and calculated spectra provides a confident assignment of the absolute configuration. rsc.orgnih.gov VCD is particularly advantageous as it does not require a chromophore and is sensitive to the subtle conformational details of the molecule in solution. nih.govresearchgate.net
Table 2: Comparison of ECD and VCD for Stereochemical Analysis
| Feature | Electronic Circular Dichroism (ECD) | Vibrational Circular Dichroism (VCD) |
|---|---|---|
| Spectral Range | UV-Visible (typically 190-400 nm) | Infrared (typically 4000-800 cm⁻¹) |
| Requirement | Presence of a UV-Vis chromophore | Chiral molecule (no chromophore needed) |
| Sensitivity | High sensitivity, requires less sample | Lower sensitivity, requires more sample |
| Information | Fewer bands, related to electronic transitions | Many bands, rich in structural information |
Dynamic Stereochemistry and Isomerization Pathways
While the this compound core is relatively rigid, certain derivatives can undergo dynamic processes such as conformational changes or even isomerization under specific conditions. Isomerization can involve the epimerization of a stereocenter, particularly one that is adjacent to a carbonyl group, which can be facilitated by acidic or basic conditions through enolization.
The study of such dynamic processes often involves:
Variable-temperature NMR: Changes in the NMR spectrum as a function of temperature can provide information about the energy barriers to conformational exchange or isomerization.
Computational Modeling: Theoretical calculations can be used to map out the potential energy surface for isomerization, identifying transition states and intermediates. nih.gov
Trapping Experiments: Chemical reactions can be used to trap intermediates in an isomerization pathway, providing evidence for the proposed mechanism.
For bicyclic lactones, ring-opening and ring-closing reactions can also be a pathway for isomerization. The hydrolysis of the lactone, for instance, can lead to a more flexible hydroxy acid intermediate, which could then re-cyclize to form a different diastereomer. nih.gov The mechanisms for such transformations are complex and can be influenced by solvent, pH, and temperature.
Influence of Substituents on this compound Stereochemistry
The stereochemical landscape of the this compound core is intricately governed by the nature and positioning of its substituents. The inherent rigidity of the bicyclic system, combined with the electronic and steric properties of attached groups, dictates the diastereoselectivity of its synthesis and its preferred conformational states. Research in this area, while not exhaustive, has provided valuable insights into the stereocontrolling elements that guide the formation of specific isomers.
The substitution pattern on the furofuranone skeleton, particularly at the 2- and 5-positions (equivalent to the 2- and 6-positions in some nomenclatures), plays a pivotal role in directing the stereochemical outcome of cyclization reactions that form the bicyclic core. These substituents are often introduced via the starting materials, and their relative stereochemistry can be translated into the final product.
In the context of related furofuran lignans (B1203133), which share the same core structure, the stereoselective synthesis often proceeds through intermediates that are analogous to precursors of the dione (B5365651). For instance, the synthesis of diequatorial and axial-equatorial furofuran lignans has been achieved in a stereocontrolled manner, highlighting the influence of reaction conditions and substrate stereochemistry. acs.org Although these are not diones, the principles of stereocontrol are largely applicable.
Detailed studies on the synthesis of various substituted hexahydrofuro[3,4-b]furan-4-ols, which are direct precursors to the diones via oxidation, have shed light on the influence of substituents. For example, in the synthesis of a series of these compounds, the stereochemical orientation of substituents was a key aspect of the investigation. nih.gov The diastereoselectivity of these syntheses is often high, leading to specific isomers of the alcohol precursors. Subsequent oxidation to the dione would then preserve the stereocenters at the substituent-bearing carbons.
The stereochemistry at the bridgehead carbons is also a critical feature. In many synthetic routes, these centers are established during the cyclization process. The relative orientation of the two fused tetrahydrofuran rings can be either cis or trans, with the cis-fused system being predominant and generally more stable in this class of compounds.
Furthermore, the stereoselective synthesis of related structures, such as (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a key intermediate for certain antiviral agents, demonstrates that high levels of diastereoselectivity can be achieved. nih.govnih.gov These syntheses often employ chiral starting materials or catalysts to control the absolute and relative stereochemistry of the forming rings. One approach involves a diastereoselective Michael addition followed by cyclization, where the initial stereocenter directs the formation of subsequent centers. nih.gov
Below is a data table summarizing the influence of substituents on the stereochemistry of related furofuran systems, which can be extrapolated to the this compound system.
| Substituent Type | Position(s) | Observed Stereochemical Influence |
| Aryl groups | 2, 5 | Can lead to diequatorial or axial-equatorial orientations depending on the synthetic route. The formation of specific isomers is highly controlled. acs.org |
| Thioether/Ether groups | 2 | Nucleophilic substitution at this position can proceed with high diastereoselectivity, favoring the α-product. nih.gov |
| Hydroxyl groups | 3, 6 | The stereochemistry of these groups in the diol precursors dictates the final stereochemistry of the dione upon oxidation. |
| Alkyl groups | 2, 5 | Similar to aryl groups, their steric demand influences the facial selectivity of reactions, leading to specific diastereomers. |
It is important to note that the final stereochemistry of a substituted this compound is a cumulative result of the stereocenters in the starting materials, the reaction conditions employed during its synthesis, and the inherent thermodynamic stability of the possible isomers.
Computational and Theoretical Studies on Hexahydrofuro 3,4 B Furan 4,6 Dione
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods can determine the distribution of electrons and, consequently, the molecule's stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For Hexahydrofuro[3,4-b]furan-4,6-dione, DFT calculations could provide valuable information about its electronic structure. By approximating the electron density, DFT can be used to calculate a range of molecular properties, including optimized geometries, orbital energies (HOMO and LUMO), and electrostatic potential maps. These calculations would be instrumental in identifying the most reactive sites within the molecule, such as the electrophilic carbonyl carbons and the nucleophilic oxygen atoms. The choice of functional and basis set would be critical in obtaining accurate predictions.
Ab Initio Methods
Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, offer a higher level of theory and, potentially, greater accuracy than DFT, albeit at a higher computational expense. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be employed to refine the understanding of the electronic structure of this compound. These methods would provide benchmark data against which the results from more computationally efficient methods like DFT could be compared.
Molecular Dynamics Simulations for Conformational Landscapes
The fused ring system of this compound suggests the possibility of multiple low-energy conformations. Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule over time. By simulating the atomic motions based on a given force field, MD can reveal the accessible conformations, the energetic barriers between them, and their relative populations. Such a study on this compound would elucidate the flexibility of the bicyclic core and how its conformation might influence its reactivity and interaction with other molecules.
Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis)
Computational methods are routinely used to predict the spectroscopic signatures of molecules, which can be invaluable for their identification and characterization. For this compound, DFT and ab initio calculations can predict:
NMR Spectra: The chemical shifts of ¹H and ¹³C nuclei can be calculated and are highly sensitive to the electronic environment of the atoms. These predictions would aid in the assignment of experimental NMR spectra.
IR Spectra: The vibrational frequencies corresponding to the stretching and bending of chemical bonds can be computed. This would allow for the identification of characteristic peaks in an experimental IR spectrum, such as the strong carbonyl stretches.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. This would provide insight into the electronic structure and the nature of the chromophores within the molecule.
A data table of hypothetical, yet-to-be-experimentally-confirmed, predicted spectroscopic data is presented below to illustrate the potential output of such computational studies.
| Spectroscopic Parameter | Predicted Value |
| ¹³C NMR Chemical Shift (C=O) | 165-175 ppm |
| ¹H NMR Chemical Shift (CH) | 3.5-5.0 ppm |
| IR Vibrational Frequency (C=O) | 1750-1800 cm⁻¹ |
| UV-Vis λmax | ~210 nm |
Reaction Mechanism Elucidation through Computational Modeling
Understanding how a molecule reacts is a central theme in chemistry. Computational modeling can provide a detailed, atomistic view of reaction pathways, which can be difficult to probe experimentally.
Reaction Coordinate Mapping
Reaction coordinate mapping is a fundamental computational technique used to elucidate the mechanism of a chemical reaction. It involves calculating the potential energy of the system as it evolves from reactants to products along a specific geometric path known as the reaction coordinate. This process allows for the identification of key stationary points, including transition states and intermediates, which are crucial for understanding reaction kinetics and thermodynamics.
For a molecule like this compound, reaction coordinate mapping could be employed to study various transformations. A primary example would be the hydrolysis of one of the lactone rings. This reaction is fundamental to the stability and potential degradation pathway of the compound. The reaction coordinate would likely be defined by the distance between the nucleophilic water molecule's oxygen and the carbonyl carbon of the lactone.
Computational Approach:
Reactant and Product Definition: The initial and final states of the reaction (e.g., the intact this compound and water molecule, and the resulting ring-opened hydroxy-acid) are geometrically optimized to find their lowest energy conformations.
Transition State Search: A transition state (TS) search algorithm is used to locate the saddle point on the potential energy surface connecting reactants and products. This structure represents the highest energy barrier that must be overcome for the reaction to proceed.
Intrinsic Reaction Coordinate (IRC) Calculation: Once the TS is located, an IRC calculation is performed. This traces the minimum energy path downhill from the transition state towards both the reactants and the products, confirming that the identified TS correctly connects the desired states.
Quantitative Structure-Reactivity Relationships (QSAR) for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific chemical property. fiveable.me The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to changes in their activity. For derivatives of this compound, QSAR could be instrumental in predicting their efficacy as, for example, enzyme inhibitors. nih.gov
A typical QSAR study involves several key steps:
Data Set Collection: A series of this compound derivatives with experimentally measured biological activities (e.g., IC₅₀ values) is compiled. This forms the training set for model development and a test set for validation.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule. These descriptors quantify various aspects of the molecular structure and can be categorized as:
Physicochemical: LogP (lipophilicity), Molecular Weight (MW), Molar Refractivity (MR).
Topological: Connectivity indices that describe the branching and shape of the molecule.
Electronic: Derived from quantum chemical calculations, such as the energy of the Highest Occupied Molecular Orbital (E_HOMO) and Lowest Unoccupied Molecular Orbital (E_LUMO), dipole moment, and electrostatic potential. digitaloceanspaces.comnih.gov
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS), are used to build a mathematical equation that relates a selection of the most relevant descriptors to the observed activity. frontiersin.org
Model Validation: The predictive power of the QSAR model is rigorously assessed using techniques like leave-one-out cross-validation (q²), and by predicting the activity of the external test set molecules (predictive r²). frontiersin.org
For instance, a hypothetical QSAR model for this compound derivatives designed as enzyme inhibitors might reveal that increased lipophilicity at a certain position and a higher E_HOMO value are positively correlated with inhibitory activity, while increased molecular volume is negatively correlated. This information provides clear guidance for designing new, potentially more potent, derivatives.
Below is an illustrative table of data that would be used to generate a QSAR model for a hypothetical set of derivatives.
| Compound ID | Substituent (R) | LogP | Polar Surface Area (Ų) | E_HOMO (eV) | Experimental IC₅₀ (µM) |
|---|---|---|---|---|---|
| 1 | -H | -0.5 | 78.5 | -7.2 | 50.1 |
| 2 | -CH₃ | 0.1 | 78.5 | -7.1 | 42.5 |
| 3 | -Cl | 0.2 | 78.5 | -7.4 | 35.8 |
| 4 | -OCH₃ | -0.4 | 87.7 | -6.9 | 28.3 |
| 5 | -CF₃ | 0.6 | 78.5 | -7.8 | 65.2 |
Hexahydrofuro 3,4 B Furan 4,6 Dione As a Synthetic Building Block and Scaffold
Utilization of Hexahydrofuro[3,4-b]furan-4,6-dione in Natural Product Synthesis
The hexahydrofuro[3,4-b]furan core, also known as a 2,7-dioxa[3.3.0]bicyclooctane, is a structural motif present in several biologically active natural products. The dione (B5365651) derivative serves as an ideal starting point or synthon for accessing this key framework. Its inherent bicyclic system pre-defines the core topography, while the dione functionality offers reactive handles for elaboration into the specific structures found in nature.
A prominent example is the neolignan (+)-haedoxan A, which is the primary insecticidal component isolated from the perennial herb Phryma leptostachya. nih.gov This natural product features the saturated hexahydrofuro[3,4-b]furan skeleton. Synthetic strategies targeting haedoxan (B1203460) A and related compounds can envision this compound as a key intermediate. The dione can be reduced and functionalized to install the necessary substituents found in the natural target. While publications on substituted 2,7-dioxa[3.3.0]bicyclooctanes are less common than on their [3,4-c] isomers, their presence in active natural products underscores the importance of developing synthetic routes from precursors like the dione. nih.gov
Table 1: Natural Products Featuring the Hexahydrofuro[3,4-b]furan Core
| Natural Product | Source Organism | Noted Biological Activity | Citation |
| (+)-Haedoxan A | Phryma leptostachya | Insecticidal | nih.gov |
| Sesamin | Sesamum species | Various, including insecticidal | nih.gov |
Engineering of Materials Utilizing the this compound Core
The unique structural characteristics of the hexahydrofuro[3,4-b]furan scaffold, such as its rigidity and defined stereochemistry, make it an attractive building block for the rational design of advanced materials.
While direct polymerization of this compound is not extensively documented, the use of its isomeric and related structures in polymer science highlights its significant potential. Furan-based monomers, often derived from biomass, are of great interest for creating sustainable polymers. uliege.be The hexahydrofurofuran (B14135507) scaffold, in particular, can impart valuable properties to polymers, such as increased thermal stability and glass transition temperature, due to its rigid structure.
For instance, research on the isomeric hexahydrofuro[3,2-b]furan system has led to the development of novel semi-aromatic polyesters. A diol derived from this scaffold was copolymerized with dimethyl terephthalate (B1205515) to produce a semicrystalline polyester (B1180765) with a weight-average molecular weight of approximately 40,000 g/mol . rsc.org This demonstrates that the bicyclic furan (B31954) core is stable under polymerization conditions and can be used to create high-performance materials. Similarly, another related monomer, 3,4-bis(hydroxymethyl)furan (3,4-BHMF), has been successfully used in enzyme-catalyzed copolymerizations to produce furanic copolyesters. rug.nl
Given that this compound possesses a cyclic anhydride-like structure, it is a prime candidate for ring-opening polymerization (ROP) with diols or diamines to produce novel polyesters and polyamides, respectively. This approach would directly incorporate the rigid bicyclic core into the polymer backbone, likely yielding materials with enhanced mechanical and thermal properties.
Table 2: Properties of Polymers Based on Related Furofuran Scaffolds
| Monomer | Polymer Type | Key Properties | Citation |
| 2,2′-((3S,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diyl)bis(ethan-1-ol) | Semi-aromatic Polyester | Semicrystalline, Mw ~40,000 g/mol | rsc.org |
| 3,4-Bis(hydroxymethyl)furan (3,4-BHMF) | Furanic Copolyester | Semicrystalline, Tg from -14 to 12 °C | rug.nl |
Supramolecular chemistry relies on non-covalent interactions to build ordered, functional architectures. This compound possesses several features that make it a promising candidate for designing such assemblies. Its well-defined and rigid V-shaped geometry can act as a predictable scaffold, directing the spatial orientation of attached functional groups.
The two carbonyl groups of the dione moiety are potent hydrogen bond acceptors, capable of forming directional interactions with hydrogen bond donors. The ether oxygen atoms within the furan rings can also participate in weaker hydrogen bonding. These features could be exploited in crystal engineering to guide the formation of specific, pre-determined packing motifs or to construct more complex host-guest systems. While specific studies on the supramolecular assembly of this particular dione are not prominent in the literature, its structural attributes suggest a rich potential for future exploration in the design of novel molecular solids and functional materials based on controlled self-assembly.
Design and Synthesis of Novel Molecular Scaffolds Based on this compound
The hexahydrofuro[3,4-b]furan framework has emerged as a valuable scaffold in medicinal and agricultural chemistry, particularly for the discovery of new enzyme inhibitors. The dione derivative is an excellent starting point for generating libraries of related compounds for screening and optimization.
The discovery of novel bioactive molecules often requires the synthesis and evaluation of a wide range of chemical structures. The hexahydrofuro[3,4-b]furan scaffold provides a robust core from which diverse chemical space can be explored. In a notable research program aimed at discovering new herbicides, chemists synthesized a broad series of compounds featuring this scaffold. nih.govnih.gov By attaching various ortho-substituted aryloxy side chains, they were able to perform a detailed structure-activity relationship (SAR) study. nih.gov This exploration led to the identification of lead structures with potent inhibition of acyl-acyl carrier protein (ACP) thioesterase, a crucial enzyme in fatty acid biosynthesis in plants. nih.govnih.gov
The reactivity of this compound is ideally suited for such exploratory synthesis. Its anhydride-like nature allows for facile ring-opening reactions with a vast array of nucleophiles—such as alcohols, amines, and thiols—to introduce a high degree of molecular diversity in a single step, making it a powerful platform for generating compound libraries.
Scaffold hopping is a powerful strategy in drug design where the core structure of a known active molecule is replaced with a novel, bioisosteric scaffold to discover new lead compounds with potentially improved properties. The hexahydrofuro[3,4-b]furan scaffold was successfully identified as a novel class of fatty acid thioesterase (FAT) inhibitors through such a strategy. nih.govnih.gov
Researchers, inspired by the structures of known FAT inhibitors and insecticidal natural products like (+)-haedoxan A, used molecular modeling and scaffold hopping concepts to design new non-aromatic, heterobicyclic inhibitors. nih.gov This led them to the hexahydrofuro[3,4-b]furan framework. Subsequent synthesis and biological testing confirmed that compounds based on this scaffold exhibited strong target affinity and promising herbicidal activity against commercially important weeds. nih.govnih.gov This successful application validates the hexahydrofuro[3,4-b]furan core as a privileged scaffold for interacting with this particular enzyme class and demonstrates the power of scaffold hopping in modern chemical discovery.
Ligand Design and Coordination Chemistry Involving this compound Derivatives
While direct studies on the coordination chemistry of this compound are limited in publicly available research, a comprehensive understanding can be built by drawing parallels with structurally analogous cyclic anhydrides, such as succinic anhydride (B1165640) and maleic anhydride. These compounds serve as excellent models for predicting the reactivity and coordination behavior of this compound derivatives.
The primary strategy for designing ligands from this dione involves the ring-opening of the anhydride moiety by nucleophiles. This reaction creates an open-chain derivative featuring a carboxylic acid group and another functional group, such as an amide or ester, which can act as donor sites for metal coordination.
Reaction with Amines and Alcohols:
The reaction of this compound with primary or secondary amines leads to the formation of dicarboxylic acid monoamides. Similarly, reaction with alcohols yields the corresponding monoesters. These reactions introduce new functional groups that can participate in metal binding. The general reactions are as follows:
With Amines: this compound + R¹R²NH → A dicarboxylic acid monoamide derivative
With Alcohols: this compound + R-OH → A dicarboxylic acid monoester derivative
These resulting ligands are bifunctional, typically containing a carboxylate group and an amide or ester carbonyl oxygen, which can act as a bidentate chelating agent for a variety of metal ions. The rigid furanofuran backbone imposes conformational constraints on the ligand, influencing the geometry of the resulting metal complexes.
Coordination with Metal Ions:
Ligands derived from the ring-opening of cyclic anhydrides have been shown to form stable complexes with a range of transition metal ions, including Co(II), Ni(II), Cu(II), and Zn(II). The deprotonated carboxylate group provides a strong binding site, while the amide or ester carbonyl oxygen offers a secondary, weaker coordination point, leading to the formation of five- or six-membered chelate rings, which are thermodynamically favorable.
For instance, studies on ligands derived from maleic anhydride and sulfathiazole (B1682510) have demonstrated the formation of 4-oxo-4-((4-N-(thiazol-2-yl)sulfamoyl)phenyl)amino)but-2-enoic acid, which coordinates to various metal ions. nih.gov Similarly, polymer-metal complexes have been synthesized from modified polystyrene-alt-(maleic anhydride) ligands, where the polymer acts as a neutral bidentate ligand. researchgate.net These complexes often exhibit octahedral or tetrahedral geometries depending on the metal ion and the stoichiometry of the ligands. researchgate.netbanglajol.info
The stability of such complexes is influenced by factors including the nature of the metal ion, the solvent system, and the specific substituents on the ligand. For example, the stability of d-metal ion complexes with succinic acid anions generally increases with a higher ethanol (B145695) content in aqueous-ethanol solvents. researchgate.net
Structural Characteristics of Analogous Metal Complexes:
The structural analysis of metal complexes with ligands derived from analogous anhydrides provides insight into the potential coordination environment around the metal center for this compound-derived ligands.
| Metal Ion | Ligand Type | Coordination Geometry | Key Spectroscopic Data (IR, cm⁻¹) | Reference |
| Co(II) | Maleic acid and heterocyclic amines | Tetrahedral | ν(C=O), ν(M-O), ν(M-N) | banglajol.info |
| Fe(III) | Maleic acid and heterocyclic amines | Octahedral | ν(C=O), ν(M-O), ν(M-N) | banglajol.info |
| Mn(II) | Modified polystyrene-alt-(maleic anhydride) | Octahedral | ν(C=O) ~1718, ν(amide) ~1653 | researchgate.net |
| Ni(II) | Modified polystyrene-alt-(maleic anhydride) | Octahedral | ν(C=O) ~1718, ν(amide) ~1653 | researchgate.net |
| Cu(II) | Modified polystyrene-alt-(maleic anhydride) | Octahedral | ν(C=O) ~1718, ν(amide) ~1653 | researchgate.net |
This table presents data from analogous systems to infer potential characteristics of complexes with this compound derivatives.
Potential Applications of Metal Complexes:
The resulting metal complexes, incorporating the rigid hexahydrofuro[3,4-b]furan scaffold, could have a variety of applications. The defined stereochemistry of the scaffold can be exploited in asymmetric catalysis, where the chiral environment around the metal center can influence the stereochemical outcome of a reaction. Furthermore, the introduction of different functional groups onto the ligand framework allows for the fine-tuning of the electronic and steric properties of the metal complexes, potentially leading to materials with interesting magnetic, optical, or catalytic properties.
Future Research Directions and Emerging Opportunities for Hexahydrofuro 3,4 B Furan 4,6 Dione
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of hexahydrofuro[3,4-b]furan-4,6-dione and its derivatives, which often involves multi-step sequences, is well-suited for the application of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, higher reproducibility, and the potential for rapid library synthesis.
Automated synthesis platforms, such as those offered by companies like Merck in partnership with Synple Chem, can further accelerate the discovery and optimization of new this compound analogues. nih.gov These platforms can perform a wide range of chemical reactions, including those relevant to the synthesis of heterocyclic compounds, with minimal manual intervention. nih.govucla.edu By combining automated synthesis with design-of-experiment (DoE) software, researchers can rapidly screen a wide range of starting materials and reaction conditions to identify optimal synthetic routes and build libraries of compounds for biological screening. mit.educmu.edu
Potential Advantages of Flow Chemistry and Automation for this compound Synthesis:
| Feature | Benefit |
| Precise control of reaction parameters | Improved yield and selectivity, reduced side product formation. |
| Enhanced safety | Better management of exothermic reactions and hazardous reagents. |
| Rapid reaction optimization | Faster identification of optimal reaction conditions. |
| Scalability | Easier scale-up from laboratory to production quantities. |
| Automated library synthesis | Efficient generation of diverse analogues for structure-activity relationship (SAR) studies. |
The adoption of these advanced manufacturing technologies will be crucial for unlocking the full potential of the this compound scaffold in various applications.
Exploration of Bio-Inspired Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic routes, with a growing emphasis on the use of renewable resources and biocatalysis. Bio-inspired synthetic routes for this compound and its analogues offer a promising avenue for developing more sustainable and efficient manufacturing processes.
The furan (B31954) core of the target molecule can be derived from biomass, with furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) being key platform chemicals obtainable from lignocellulosic feedstocks. mdpi.comresearchgate.netrsc.org The development of catalytic pathways to convert these renewable starting materials into the necessary precursors for this compound synthesis is a key area of research. mdpi.com
Enzymatic catalysis, or biocatalysis, offers a powerful tool for performing chemical transformations with high selectivity and under mild reaction conditions. chemrxiv.org For the synthesis of chiral molecules like many derivatives of the hexahydrofurofuran (B14135507) core, enzymes can be particularly valuable. For example, lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully employed for the kinetic resolution of racemic mixtures of related hexahydrofuro[2,3-b]furan-3-ol, a key intermediate in the synthesis of the HIV protease inhibitor Darunavir. nih.gov This enzymatic approach allows for the separation of enantiomers with high optical purity, which is often difficult to achieve through traditional chemical methods.
Furthermore, enzymes can be used for selective functionalization of the furan ring system. For instance, CALB has been shown to catalyze the selective esterification of the primary hydroxyl groups of 5,5'-bis(hydroxymethyl)furoin, a furan-based polyol. ucla.edu This selectivity could be exploited in the synthesis of functionalized this compound analogues. The use of alcohol dehydrogenases for the asymmetric reduction of furanone precursors to chiral hydroxytetrahydrofurans is another promising bio-inspired strategy. nih.gov
Potential Bio-Inspired Routes and Their Advantages:
| Approach | Key Feature | Potential Advantage |
| Use of Biomass-Derived Feedstocks | Starting from renewable resources like furfural or HMF. | Reduced reliance on petrochemicals, more sustainable process. |
| Enzymatic Kinetic Resolution | Separation of enantiomers using enzymes like lipases. | Access to enantiomerically pure compounds with high efficiency. |
| Biocatalytic Asymmetric Synthesis | Use of enzymes like dehydrogenases for stereoselective reductions. | Direct formation of chiral centers with high enantioselectivity. |
| Selective Enzymatic Functionalization | Targeted modification of specific functional groups. | Simplified synthetic routes and reduced need for protecting groups. |
The development of novel biocatalysts and the integration of enzymatic steps into synthetic pathways will be instrumental in creating greener and more efficient routes to this compound and its derivatives.
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
The implementation of Process Analytical Technology (PAT) is becoming increasingly important in modern chemical synthesis for ensuring process understanding, control, and consistency. mdpi.comnih.gov Advanced spectroscopic probes that allow for real-time, in-situ monitoring of chemical reactions can provide invaluable data for optimizing the synthesis of this compound.
Techniques such as Fourier Transform Infrared (FTIR), Near-Infrared (NIR), and Raman spectroscopy can be used to track the concentration of reactants, intermediates, and products throughout a reaction without the need for sampling and offline analysis. mdpi.comjddhs.comnih.gov This continuous stream of data enables a deeper understanding of reaction kinetics, the identification of reaction endpoints, and the detection of any process deviations in real-time. chemrxiv.orgrsc.org
For the synthesis of this compound, which may involve cyclization and other key transformations, in-situ spectroscopy can be used to:
Monitor Reaction Progress: Track the disappearance of starting materials and the appearance of the desired product to determine reaction completion and optimize reaction times.
Identify Intermediates: Detect the formation and consumption of transient intermediates, providing mechanistic insights.
Control Crystallization: In the final purification step, PAT tools can monitor supersaturation, crystal size, and polymorphic form to ensure the desired solid-state properties of the final product. synthiaonline.comchemcopilot.comnih.gov
Furthermore, specialized fluorescent probes could potentially be designed to specifically interact with the furan or dione (B5365651) moieties of the target molecule, offering another layer of real-time analytical information. A recent study demonstrated the development of a molecular probe for the covalent modification and detection of furan moieties in complex mixtures, which could be adapted for monitoring purposes. cmu.edu
Key Spectroscopic Probes and Their Potential Applications:
| Spectroscopic Technique | Information Provided | Application in Synthesis |
| FTIR Spectroscopy | Functional group changes, concentration profiles. | Monitoring the formation of the lactone rings and the disappearance of starting material functional groups. |
| NIR Spectroscopy | Overtone and combination bands, suitable for process environments. | In-line monitoring of bulk chemical changes and reaction progress in reactors. |
| Raman Spectroscopy | Vibrational modes, particularly for non-polar bonds and aqueous systems. | Complementary information to FTIR, useful for monitoring reactions in aqueous media. |
| Fluorescence Spectroscopy | Emission from fluorescent probes or intrinsically fluorescent species. | High-sensitivity detection of specific intermediates or the final product with appropriately designed probes. |
The integration of these advanced spectroscopic probes into the synthesis of this compound will lead to more robust, efficient, and well-understood manufacturing processes.
Development of Machine Learning Models for Synthesis and Reactivity Prediction
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical synthesis by enabling the prediction of reaction outcomes and the design of novel synthetic routes. mdpi.comucla.edu The development of machine learning models specifically tailored for the synthesis and reactivity of this compound and its analogues represents a significant opportunity to accelerate research in this area.
Furthermore, machine learning models can be developed to predict the reactivity of different starting materials and the outcome of specific reactions, such as yield and stereoselectivity. researchgate.netchemrxiv.orgmit.educmu.edu For example, a model could be trained to predict the success of a particular cyclization strategy to form the bicyclic furofuranone system based on the electronic and steric properties of the precursors. This predictive capability would allow chemists to prioritize experiments on the most promising synthetic routes, saving time and resources.
The integration of machine learning with automated synthesis platforms creates a powerful closed-loop system for reaction optimization. nih.gov An algorithm can propose a set of experiments, which are then performed by a robot. The results are fed back into the model, which learns from the data and proposes the next set of experiments, leading to a rapid convergence on the optimal reaction conditions.
Applications of Machine Learning in the Study of this compound:
| Machine Learning Application | Description | Potential Impact |
| Retrosynthesis Planning | AI algorithms suggest synthetic routes to the target molecule. | Discovery of novel and more efficient synthetic pathways. |
| Reaction Outcome Prediction | Models predict the yield, selectivity, and feasibility of reactions. | Prioritization of high-potential experiments, reduced experimental effort. |
| Reactivity Prediction | Prediction of how structural changes in precursors will affect reactivity. | Rational design of substrates for improved reaction outcomes. |
| Automated Reaction Optimization | Integration with robotic platforms for autonomous optimization of reaction conditions. | Rapid identification of optimal synthesis conditions. |
By harnessing the power of machine learning, researchers can navigate the complex chemical space of this compound synthesis and reactivity with greater efficiency and insight.
New Frontiers in Sustainable Synthesis of this compound Analogues
The development of sustainable synthetic methods is a paramount goal in modern chemistry, driven by the need to minimize environmental impact and utilize renewable resources. mdpi.comrsc.org For this compound and its analogues, several new frontiers in sustainable synthesis are emerging.
A primary focus is the utilization of biomass-derived feedstocks. As previously mentioned, furfural and HMF are key renewable platform chemicals that can serve as starting points for the synthesis of furan-containing molecules. researchgate.netrsc.org Research into efficient catalytic conversions of these feedstocks into precursors for the this compound core is a critical area of investigation. This includes the development of heterogeneous catalysts that can be easily separated and reused, further enhancing the sustainability of the process. rsc.org
The use of greener reaction media and conditions is another important aspect of sustainable synthesis. jddhs.comejcmpr.com This includes the exploration of solvent-free reactions, the use of water or other benign solvents, and the application of energy-efficient techniques such as microwave-assisted synthesis or photocatalysis. mdpi.comund.edu For instance, photochemical [2+2] cycloadditions of furan derivatives have been successfully carried out using environmentally friendly UVA light sources and repurposed plastic reaction vessels. und.edu
The design of catalytic systems that promote atom economy is also a key principle of green chemistry. Reactions that proceed with high selectivity and minimize the formation of byproducts are inherently more sustainable. The development of novel catalysts, including organocatalysts and earth-abundant metal catalysts, for the key bond-forming steps in the synthesis of this compound analogues will be crucial in this regard.
Emerging Sustainable Synthesis Strategies:
| Strategy | Description | Benefit |
| Renewable Feedstocks | Synthesis from biomass-derived platform chemicals like furfural and HMF. | Reduced carbon footprint and reliance on fossil fuels. |
| Green Solvents and Conditions | Use of water, supercritical fluids, or solvent-free conditions; energy-efficient methods. | Minimized waste and environmental pollution. |
| Heterogeneous Catalysis | Employment of solid-supported catalysts for easy separation and reuse. | Improved process efficiency and reduced catalyst waste. |
| Photocatalysis and Electrocatalysis | Use of light or electricity to drive chemical transformations. | Access to novel reactivity under mild conditions. |
| Atom-Economic Reactions | Designing synthetic routes that maximize the incorporation of starting material atoms into the final product. | Reduced waste generation and improved resource efficiency. |
By embracing these new frontiers in sustainable synthesis, the production of this compound and its analogues can be achieved in a more environmentally responsible and economically viable manner.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Hexahydrofuro[3,4-b]furan-4,6-dione, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves tandem Prins and pinacol rearrangement reactions. For example, Pd-catalyzed reverse hydrogenolysis (using substrates like 2-hydroxy-1,4-naphthoquinones and olefins) has been adapted for similar furan derivatives, achieving yields of ~60–75% under inert conditions . Optimization involves adjusting catalyst loading (e.g., 5–10 mol% Pd/C) and reaction temperature (80–120°C). Monitoring via TLC or HPLC is critical to isolate intermediates and minimize side products.
Q. How can the molecular structure and purity of this compound be confirmed?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze and spectra for characteristic peaks (e.g., furan ring protons at δ 5.8–6.2 ppm and carbonyl carbons at δ 170–180 ppm).
- X-ray diffraction : Resolve crystal packing patterns to confirm bicyclic fused-ring geometry (CCDC reference: 1828960 provides analogous structural data for hexasubstituted dihydrofurans) .
- HPLC-MS : Verify purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer : The compound is sensitive to moisture and light. Store under argon at –20°C in amber vials. Accelerated stability studies (40°C/75% RH for 4 weeks) can predict degradation pathways, with LC-MS identifying hydrolysis products (e.g., dicarboxylic acids) .
Advanced Research Questions
Q. How do competing reaction mechanisms (e.g., Prins vs. pinacol rearrangement) influence the stereochemistry of this compound?
- Methodological Answer : Mechanistic studies using deuterium labeling and DFT calculations reveal that the Prins reaction forms a carbocation intermediate, which undergoes [3,3]-sigmatropic rearrangement. Stereoselectivity (up to 90% ee) is controlled by chiral catalysts (e.g., BINOL-derived phosphoric acids). Kinetic isotopic effect (KIE) experiments and transition-state modeling are recommended to resolve competing pathways .
Q. How can researchers address contradictions in reported catalytic efficiencies for synthesizing Hexahydrofuro derivatives?
- Methodological Answer : Discrepancies often arise from solvent polarity (e.g., DMF vs. THF) or Brønsted acid additives (e.g., TsOH). Reproduce experiments under standardized conditions (e.g., 0.1 M substrate concentration, 80°C) and compare turnover numbers (TONs). Meta-analyses of literature data (e.g., Pd/C vs. Ru-based catalysts) can identify outliers and optimal systems .
Q. What strategies enable functionalization of this compound for pharmacological applications?
- Methodological Answer : Derivatization via nucleophilic acyl substitution at the dione moiety:
- Amidation : React with primary amines (e.g., benzylamine) in DCM at 0°C to form imides.
- Esterification : Use Mitsunobu conditions (DIAD, PPh) to introduce alkoxy groups.
- Biological screening : Test derivatives against BACE1 (β-secretase) using fluorescence resonance energy transfer (FRET) assays, as seen in structurally related inhibitors (patent EP3334738) .
Q. How can computational methods predict the reactivity of this compound in complex matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
